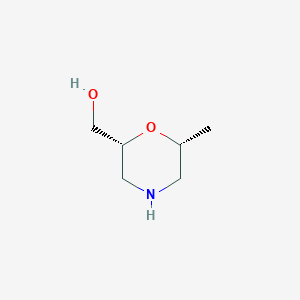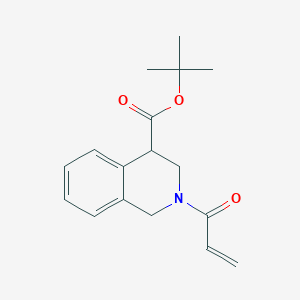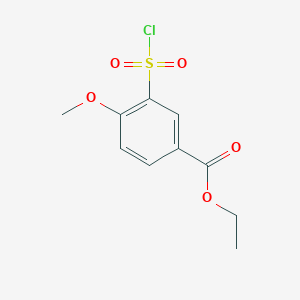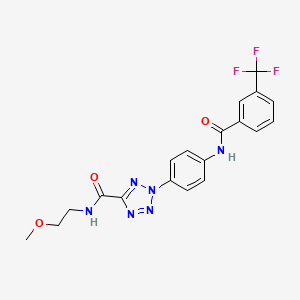
((2R,6R)-6-甲基吗啉-2-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2R,6R)-6-Methylmorpholin-2-yl)methanol is a chemical substance that has been studied for its potential applications . It is also known as (2R,6R)-hydroxynorketamine (HNK) .
Synthesis Analysis
The synthesis of(2R,6R)-hydroxynorketamine (HNK) includes the preparation of (R)-norketamine via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid . Molecular Structure Analysis
The molecular structure of((2R,6R)-6-Methylmorpholin-2-yl)methanol contains total 31 bond(s); 11 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), and 1 primary alcohol(s) . Chemical Reactions Analysis
The compound(2R,6R)-hydroxynorketamine (HNK) has been studied for its effects on the expression of protein in the hippocampus of depressed mice . The compound was administered once a day in the morning for 7 days, and the drug was subsequently discontinued for 7 days .
科学研究应用
工业生物技术应用
甲醇是一种简单的醇,是化学工业中的关键组成部分,由石化资源或可再生资源合成。它是生物工艺技术的基础分子,尤其是在大规模单细胞蛋白质生产中。基因组学和基因工程的最新进展扩大了甲基营养细菌(可以代谢甲醇的生物)的潜力,用于生产精细和散装化学品。这些发展突出了使用甲醇作为替代碳源的经济竞争性生物工艺的可行性,并整合了生物学、技术和经济方面的考虑 (Schrader 等人,2009)。
化学合成应用
甲醇因其作为绿色和可持续的甲基化剂的作用而得到认可,通过借氢方法形成 C-C 和 C-N 键。这在诸如 RuCl3 催化的胺的 N-甲基化和硝基芳烃的转移氢化等反应中得到证明,甲醇既用作 C1 合成子又用作 H2 来源。此类工艺强调了甲醇在有机合成中的效用,能够以清洁且具有成本竞争力的方式创建药物和关键中间体 (Sarki 等人,2021)。
能源和燃料应用
在可再生能源的背景下,甲醇的高辛烷值和清洁燃烧特性使其成为一种有吸引力的燃料。将 CO2 转化为甲醇提供了一种大幅减少 CO2 排放的方法,甲醇生产作为储存和保护氢气的便捷载体。这使甲醇成为直接甲醇燃料电池 (DMFC) 的有希望的底物,突出了其在生产氢气和二甲醚 (DME) 等其他应用中的潜力 (Dalena 等人,2018)。
作用机制
Target of Action
The primary target of ((2R,6R)-6-Methylmorpholin-2-yl)methanol, also known as (2R,6R)-hydroxynorketamine ((2R,6R)-HNK), is the N-methyl-D-aspartate receptor (NMDAR) in the brain . This receptor plays a crucial role in synaptic plasticity and memory function .
Mode of Action
(2R,6R)-HNK interacts with its targets by enhancing the efficacy of synaptic transmission . It does this by potentiating the activity of the hippocampus, a region of the brain involved in learning and memory . This potentiation leads to changes in neural circuits that underlie distinct cognitive domains .
Biochemical Pathways
(2R,6R)-HNK affects several biochemical pathways. It significantly changes the metabolites associated with fundamental mitochondrial functions such as the tricarboxylic acid (TCA) cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . It also influences the purine and pyrimidine pathways .
Pharmacokinetics
It is known that the compound is a metabolite of ketamine, suggesting that it is produced in the body following the administration of ketamine
Result of Action
The action of (2R,6R)-HNK results in enduring alterations in the function of AMPA receptors and synaptic plasticity in brain regions involved in reward . It also has differential effects on explicit and implicit memory, possibly reflecting the unique mechanisms by which (2R,6R)-HNK alters the functional integrity of neural circuits .
Action Environment
The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors. For instance, the frequency or chronicity of treatment can modulate the effects of (2R,6R)-HNK . .
安全和危害
未来方向
The compound (2R,6R)-hydroxynorketamine (HNK) is being studied for its potential applications in treating depression . These findings provide novel insight regarding (2R,6R)-HNK's acute mechanism of action, and may inform novel antidepressant drug mechanisms that could yield superior efficacy, safety, and tolerability .
生化分析
Biochemical Properties
((2R,6R)-6-Methylmorpholin-2-yl)methanol interacts with various enzymes, proteins, and other biomolecules. It has been found to significantly change the expression of 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation .
Cellular Effects
((2R,6R)-6-Methylmorpholin-2-yl)methanol has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .
Molecular Mechanism
The molecular mechanism of action of ((2R,6R)-6-Methylmorpholin-2-yl)methanol involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to activate extracellular signal-regulated kinase 1/2 (ERK1/2), mechanistic target of rapamycin (mTOR), and p70S6 kinase 1 (S6K1)/ribosomal protein S6 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, ((2R,6R)-6-Methylmorpholin-2-yl)methanol has been observed to have both immediate and long-term effects on cellular function . It has been reported to cause a rapid and persistent potentiation of AMPAR-mediated Schaffer collateral (SC)-CA1 fEPSPs in rat hippocampal slices .
Dosage Effects in Animal Models
The effects of ((2R,6R)-6-Methylmorpholin-2-yl)methanol vary with different dosages in animal models . For instance, it has been found to exert antidepressant effects at a lower dose in the presence of cytochrome P450 (CYP) inhibitors than in their absence .
Metabolic Pathways
((2R,6R)-6-Methylmorpholin-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to elicit significant changes in metabolites and associated pathways implicated in fundamental mitochondrial functions .
属性
IUPAC Name |
[(2R,6R)-6-methylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUNMFUEXOEXSZ-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)





![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B2973176.png)
![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)

